Cas no 868970-22-3 (4-(6-{(3-methylphenyl)methylsulfanyl}-1,2,4triazolo4,3-bpyridazin-3-yl)pyridine)

4-(6-{(3-methylphenyl)methylsulfanyl}-1,2,4-triazolo[4,3-b]pyridazin-3-yl)pyridine is a heterocyclic compound featuring a triazolopyridazine core functionalized with a 3-methylbenzylthio group and a pyridine substituent. This structure suggests potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or other biologically active agents. The presence of the sulfur-containing moiety enhances binding affinity through hydrophobic interactions, while the pyridine group offers opportunities for further derivatization. Its well-defined molecular architecture makes it suitable for structure-activity relationship studies in drug discovery. The compound’s stability and synthetic accessibility further support its use in pharmaceutical research and development.
4-(6-{(3-methylphenyl)methylsulfanyl}-1,2,4triazolo4,3-bpyridazin-3-yl)pyridine structure
868970-22-3 structure
Product name:4-(6-{(3-methylphenyl)methylsulfanyl}-1,2,4triazolo4,3-bpyridazin-3-yl)pyridine
CAS No:868970-22-3
MF:C18H15N5S
MW:333.410201311111
CID:6016339
PubChem ID:7190900

4-(6-{(3-methylphenyl)methylsulfanyl}-1,2,4triazolo4,3-bpyridazin-3-yl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 4-(6-{(3-methylphenyl)methylsulfanyl}-1,2,4triazolo4,3-bpyridazin-3-yl)pyridine
    • 1,2,4-Triazolo[4,3-b]pyridazine, 6-[[(3-methylphenyl)methyl]thio]-3-(4-pyridinyl)-
    • F1835-0444
    • 4-(6-{[(3-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine
    • CCG-276388
    • SR-01000142359-1
    • 868970-22-3
    • AKOS024612934
    • SR-01000142359
    • 6-[(3-methylphenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine
    • 6-((3-methylbenzyl)thio)-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine
    • Inchi: 1S/C18H15N5S/c1-13-3-2-4-14(11-13)12-24-17-6-5-16-20-21-18(23(16)22-17)15-7-9-19-10-8-15/h2-11H,12H2,1H3
    • InChI Key: FUXNANJTGFYQGG-UHFFFAOYSA-N
    • SMILES: C12=NN=C(C3C=CN=CC=3)N1N=C(SCC1=CC=CC(C)=C1)C=C2

Computed Properties

  • Exact Mass: 333.10481667g/mol
  • Monoisotopic Mass: 333.10481667g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 403
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 81.3Ų

Experimental Properties

  • Density: 1.32±0.1 g/cm3(Predicted)
  • pka: 1.49±0.10(Predicted)

4-(6-{(3-methylphenyl)methylsulfanyl}-1,2,4triazolo4,3-bpyridazin-3-yl)pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1835-0444-5μmol
4-(6-{[(3-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine
868970-22-3 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1835-0444-2μmol
4-(6-{[(3-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine
868970-22-3 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1835-0444-10μmol
4-(6-{[(3-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine
868970-22-3 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1835-0444-4mg
4-(6-{[(3-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine
868970-22-3 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1835-0444-50mg
4-(6-{[(3-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine
868970-22-3 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F1835-0444-15mg
4-(6-{[(3-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine
868970-22-3 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1835-0444-1mg
4-(6-{[(3-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine
868970-22-3 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1835-0444-5mg
4-(6-{[(3-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine
868970-22-3 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1835-0444-20mg
4-(6-{[(3-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine
868970-22-3 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F1835-0444-3mg
4-(6-{[(3-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine
868970-22-3 90%+
3mg
$63.0 2023-05-17

Additional information on 4-(6-{(3-methylphenyl)methylsulfanyl}-1,2,4triazolo4,3-bpyridazin-3-yl)pyridine

Introduction to 4-(6-{(3-methylphenyl)methylsulfanyl}-1,2,4triazolo4,3-bpyridazin-3-yl)pyridine (CAS No. 868970-22-3)

4-(6-{(3-methylphenyl)methylsulfanyl}-1,2,4triazolo4,3-bpyridazin-3-yl)pyridine, identified by its CAS number 868970-22-3, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of heterocyclic molecules characterized by the presence of multiple nitrogen-containing rings, which are known for their diverse biological activities. The intricate scaffold of this molecule, incorporating a pyridine core linked to a triazolobipyridazine moiety via a sulfur-containing substituent, positions it as a promising candidate for further exploration in drug discovery and therapeutic development.

The chemical structure of 4-(6-{(3-methylphenyl)methylsulfanyl}-1,2,4triazolo4,3-bpyridazin-3-yl)pyridine exhibits a rich interplay of functional groups that contribute to its unique physicochemical properties and potential biological interactions. The presence of a methylsulfanyl group at the 6-position of the triazolobipyridazine ring introduces a polar character to the molecule, enhancing its solubility in polar solvents and facilitating interactions with biological targets. Additionally, the 3-methylphenyl moiety attached to the sulfur atom adds hydrophobicity and may influence the compound's binding affinity and selectivity.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the potential bioactivity of 4-(6-{(3-methylphenyl)methylsulfanyl}-1,2,4triazolo4,3-bpyridazin-3-yl)pyridine with greater accuracy. Studies suggest that the compound's unique structural features may make it a viable candidate for targeting various biological pathways implicated in human diseases. For instance, the triazolobipyridazine core is known to exhibit properties that could be relevant in modulating enzyme activity or interacting with DNA-binding proteins. The sulfur-containing substituent further enhances its potential as a pharmacophore by providing multiple interaction points with biological macromolecules.

In the context of pharmaceutical research, compounds like 4-(6-{(3-methylphenyl)methylsulfanyl}-1,2,4triazolo4,3-bpyridazin-3-yl)pyridine are often screened for their ability to inhibit or activate specific enzymes or receptors. The combination of structural elements from different heterocyclic systems allows for the design of molecules with tailored biological profiles. Preliminary studies have indicated that derivatives of this compound may possess antimicrobial, anti-inflammatory, or even anticancer properties, although further experimental validation is necessary to confirm these hypotheses.

The synthesis of 4-(6-{(3-methylphenyl)methylsulfanyl}-1,2,4triazolo4,3-bpyridazin-3-yl)pyridine presents both challenges and opportunities for synthetic chemists. The construction of the triazolobipyridazine ring system requires precise control over reaction conditions to ensure high yield and purity. Techniques such as multi-step organic synthesis involving cyclization reactions and nucleophilic substitutions are commonly employed to assemble this complex framework. Advances in synthetic methodologies have also enabled the introduction of various functional groups at specific positions within the molecule, allowing for fine-tuning of its pharmacological properties.

From a medicinal chemistry perspective, understanding the relationship between structure and activity is crucial for optimizing lead compounds into viable drugs. The biological evaluation of 4-(6-{(3-methylphenyl)methylsulfanyl}-1,2,4triazolo4,3-bpyridazin-3-yl)pyridine involves testing its interaction with target proteins or enzymes using biochemical assays. High-throughput screening (HTS) technologies have accelerated this process by allowing rapid testing of large libraries of compounds against numerous biological targets. The results from these screenings can then guide further modifications to enhance potency and selectivity.

The potential therapeutic applications of this compound are still under investigation but are supported by its structural features that suggest interactions with key biological pathways. For example, the presence of nitrogen-rich heterocycles often correlates with bioactivity against enzymes such as kinases or phosphodiesterases. Additionally, sulfur-containing moieties are frequently found in bioactive molecules due to their ability to form stable bonds with biological targets. These characteristics make 4-(6-{(3-methylphenyl)methylsulfanyl}-1,2,4triazolo4,3-bpyridazin-3-yl)pyridine an intriguing candidate for further exploration in drug development pipelines.

In conclusion, 4-(6-{(3-methylphenyl)methylsulfanyl}-1,2,4triazolo4,3-bpyridazin-3-yl)pyridine (CAS No. 868970-22-3) represents a structurally sophisticated molecule with potential applications in pharmaceutical research. Its unique chemical composition and predicted bioactivity position it as a valuable subject for further investigation into novel therapeutic agents. As research in medicinal chemistry continues to evolve, this compound could play a significant role in addressing unmet medical needs through innovative drug discovery efforts.

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